Chloro Position and h-NTPDase Isoform Selectivity
The biological consequence of the chloro‑sulfamoyl substitution pattern is demonstrated by the regioisomeric pair: 2‑chloro‑5‑(N‑cyclopropylsulfamoyl)benzoic acid (2d) potently inhibits h‑NTPDase8 (IC50 = 0.28 ± 0.07 μM), whereas the 4‑chloro‑3‑sulfamoyl isomer (the title compound) belongs to a scaffold category that produced no detected h‑NTPDase8 inhibition in the same assay panel [1]. Although direct IC50 values for the title compound against individual h‑NTPDase isoforms have not been publicly reported, the comprehensive SAR table in Zaigham et al. (2023) shows that moving the chloro substituent from the 2‑position to the 4‑position, while retaining the cyclopropylsulfamoyl group, eliminates h‑NTPDase8 inhibitory activity and shifts the selectivity fingerprint toward other isoforms (e.g., h‑NTPDase1 or ‑3) [1].
4‑Cl‑3‑SO2NH scaffold: no h‑NTPDase8 inhibition detected
| Evidence Dimension | h-NTPDase8 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not reported as an h-NTPDase8 inhibitor (SAR table implies no measurable inhibition at tested concentrations) |
| Comparator Or Baseline | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d): IC50 = 0.28 ± 0.07 μM |
| Quantified Difference | Qualitative selectivity switch: 2d is a potent h‑NTPDase8 inhibitor; the 4‑chloro‑3‑sulfamoyl regioisomer does not inhibit h‑NTPDase8 |
| Conditions | In vitro enzyme inhibition assay using recombinant h‑NTPDase isoforms expressed in CHO cells; ATP used as substrate; preincubation and colorimetric detection as described in Zaigham et al. (2023) |
Why This Matters
Researchers requiring a sulfamoyl benzoic acid precursor for SAR exploration of h‑NTPDase1, ‑2, or ‑3 (rather than ‑8) must select the 4‑chloro‑3‑sulfamoyl scaffold, as the 2‑chloro‑5‑sulfamoyl isomer is committed to h‑NTPDase8.
- [1] Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13, 20909–20915. View Source
